molecular formula C16H18O5 B5793805 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B5793805
M. Wt: 290.31 g/mol
InChI Key: IPOQUKZYWHTHMZ-UHFFFAOYSA-N
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Description

2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BHBD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of science. BHBD is a derivative of the natural compound curcumin and has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. Additionally, this compound has been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. This compound is also soluble in various solvents, making it suitable for a wide range of experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully established. Additionally, this compound has poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for 2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione research. Firstly, more studies are needed to establish the long-term safety and toxicity of this compound. Secondly, the development of novel delivery systems that can improve the bioavailability of this compound is needed. Thirdly, more studies are needed to investigate the potential use of this compound in the treatment of various diseases such as Alzheimer's, diabetes, and cardiovascular diseases. Finally, more studies are needed to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer.

Synthesis Methods

2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep process involving the reaction of curcumin with tert-butyl hydroperoxide and acetic anhydride. The reaction results in the formation of this compound with a yield of up to 90%. The purity of this compound can be improved through recrystallization using ethanol or methanol.

Scientific Research Applications

2-tert-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various fields of science. In the field of cancer research, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases such as Alzheimer's, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

2-tert-butyl-5-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOQUKZYWHTHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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